molecular formula C12H12ClNO2 B13871897 6-Chloro-3-(2-methoxyethoxy)quinoline

6-Chloro-3-(2-methoxyethoxy)quinoline

Cat. No.: B13871897
M. Wt: 237.68 g/mol
InChI Key: NCRAHMFPAZZLAA-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-methoxyethoxy)quinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 6th position and a 2-methoxyethoxy group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(2-methoxyethoxy)quinoline typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (DMF + POCl3 or PCl5) to introduce the chloro group at the desired position . The methoxyethoxy group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts such as piperidine, pyridine, and triethylamine can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-(2-methoxyethoxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-3-(2-methoxyethoxy)quinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria and cancer.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-methoxyethoxy)quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical biological pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-3-(2-methoxyethoxy)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and methoxyethoxy groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

6-chloro-3-(2-methoxyethoxy)quinoline

InChI

InChI=1S/C12H12ClNO2/c1-15-4-5-16-11-7-9-6-10(13)2-3-12(9)14-8-11/h2-3,6-8H,4-5H2,1H3

InChI Key

NCRAHMFPAZZLAA-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CN=C2C=CC(=CC2=C1)Cl

Origin of Product

United States

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